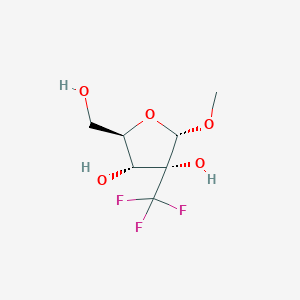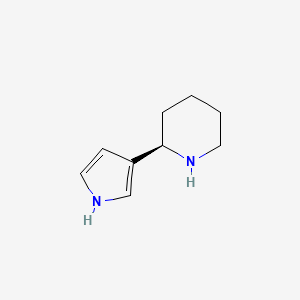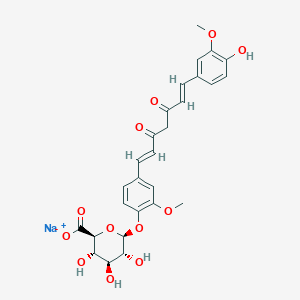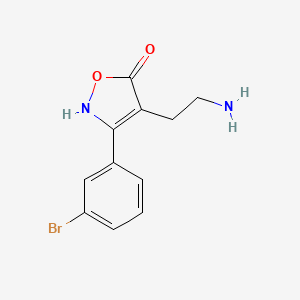
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone is a synthetic organic compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). This step is typically performed under mild conditions to avoid over-bromination.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine. This step may require the use of a catalyst or a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, organometallic reagents; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazolone ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions, especially those involving isoxazolone derivatives.
Chemical Biology: The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering biochemical pathways by affecting key regulatory proteins or transcription factors.
Comparación Con Compuestos Similares
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can be compared with other isoxazolone derivatives, such as:
4-(2-aminoethyl)-3-phenyl-5(2H)-isoxazolone: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(2-aminoethyl)-3-(4-chlorophenyl)-5(2H)-isoxazolone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-(2-aminoethyl)-3-(3-nitrophenyl)-5(2H)-isoxazolone: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(15)16-14-10/h1-3,6,14H,4-5,13H2 |
Clave InChI |
GEMKOIRALRRPSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=C(C(=O)ON2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



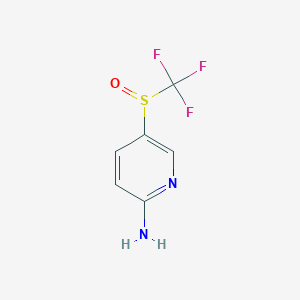
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

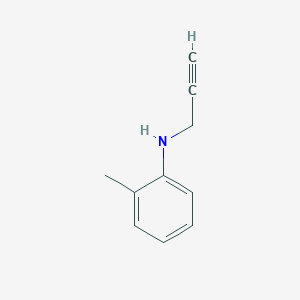


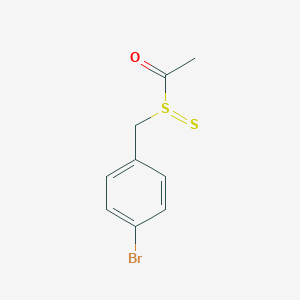
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
